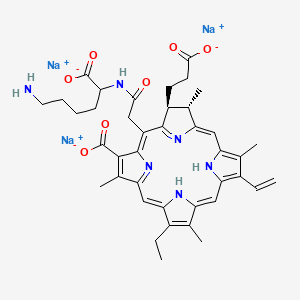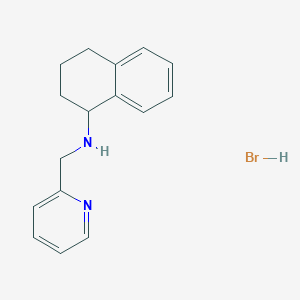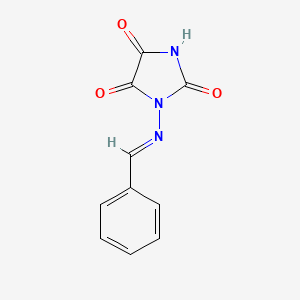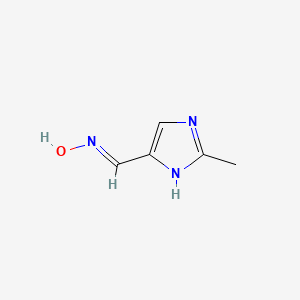
1,4-Butanedione, 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione is a synthetic organic compound with the molecular formula C16H8Cl2F2N2O6 It is characterized by the presence of two nitrophenyl groups substituted with chlorine and fluorine atoms, linked by a butane-1,4-dione moiety
Preparation Methods
The synthesis of 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-2-fluoro-5-nitrobenzene with butane-1,4-dione under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or boron trifluoride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can convert the nitro groups to amino groups.
Substitution: The chlorine and fluorine atoms in the nitrophenyl rings can be substituted by nucleophiles like hydroxide ions or amines, resulting in the formation of substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones in the presence of base catalysts to form various condensation products
Scientific Research Applications
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione can be compared with similar compounds such as:
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol: This compound has hydroxyl groups instead of the dione moiety, leading to different chemical and biological properties.
2-chloro-4-fluoro-5-nitrobenzene: A simpler compound with only one nitrophenyl group, used as a precursor in the synthesis of more complex molecules.
4-chloro-2-fluoro-5-nitrobenzoic acid: Contains a carboxylic acid group, making it useful in different types of chemical reactions and applications
Properties
Molecular Formula |
C16H8Cl2F2N2O6 |
|---|---|
Molecular Weight |
433.1 g/mol |
IUPAC Name |
1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H8Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6H,1-2H2 |
InChI Key |
DOXIZFLFGARGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)CCC(=O)C2=CC(=C(C=C2F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)
![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)



![(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B15132554.png)

![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)
![(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B15132593.png)
![N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea](/img/structure/B15132602.png)

![L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
